Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate: An In-Depth Technical Guide
Synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate: An In-Depth Technical Guide
The following technical guide details the synthesis of Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate (CAS: 188937-11-3), a critical
Executive Summary
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate is a functionalized
This guide presents two distinct synthetic pathways selected for their operational reliability and scalability:
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The Meldrum’s Acid Route (Primary Recommendation): Offers high fidelity, mild conditions, and superior impurity profiles, making it ideal for discovery and early-phase development.
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The Claisen Condensation Route (Alternative): A cost-effective, atom-economical approach suitable for large-scale industrial manufacturing.
Retrosynthetic Analysis
To design a robust synthesis, we disconnect the target molecule at the C2–C3 bond relative to the ester, revealing two primary precursors: 5-chlorothiophene-2-carboxylic acid and 2-acetyl-5-chlorothiophene .
Figure 1: Retrosynthetic tree illustrating the two primary disconnections to the common 2-chlorothiophene backbone.
Primary Protocol: The Meldrum’s Acid Route
This method is preferred for its "self-purifying" nature. The intermediate acylated Meldrum's acid is stable enough to be isolated or used directly, and the final alcoholysis releases volatile acetone and CO₂, simplifying workup.
Mechanism of Action
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Activation: The carboxylic acid is activated (via acid chloride or carbodiimide) to attack the nucleophilic carbon of Meldrum's acid.
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Acylation: Formation of 5-(5-chlorothiophene-2-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
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Alcoholysis: Thermal decomposition in ethanol leads to ketene generation, nucleophilic attack by ethanol, and decarboxylation to yield the
-keto ester.
Experimental Procedure
Step A: Preparation of Acid Chloride
Note: If starting from commercially available 5-chlorothiophene-2-carbonyl chloride, skip to Step B.
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Charge: In a dry reactor under N₂, charge 5-chlorothiophene-2-carboxylic acid (1.0 equiv) and Dichloromethane (DCM) (10 vol).
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Activate: Add catalytic DMF (0.05 equiv). Dropwise add Oxalyl Chloride (1.2 equiv) at 0–5°C.
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React: Allow to warm to 20–25°C and stir for 3 hours. Gas evolution (CO/CO₂) will cease.
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Concentrate: Remove solvent and excess oxalyl chloride under reduced pressure to afford the crude acid chloride as a yellow oil.
Step B: Acylation of Meldrum’s Acid
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Dissolve: Dissolve Meldrum’s acid (1.05 equiv) in DCM (10 vol) and cool to 0°C.
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Base Addition: Add Pyridine (2.2 equiv) slowly, maintaining temperature <10°C. The mixture may become heterogeneous.
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Coupling: Dropwise add the Acid Chloride (from Step A) dissolved in DCM (3 vol) over 30 minutes.
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Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
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Checkpoint: Monitor by TLC/HPLC. The acid chloride should be fully consumed.
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Workup: Wash the organic layer with 1M HCl (2x) to remove pyridine, followed by Brine. Dry over MgSO₄ and concentrate to obtain the Acyl-Meldrum’s Intermediate .
Step C: Alcoholysis to Target
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Reflux: Dissolve the Acyl-Meldrum’s Intermediate in Anhydrous Ethanol (10 vol).
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Heat: Heat to reflux (78°C) for 4–6 hours.
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Observation: Evolution of CO₂ gas.
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Purification: Concentrate the ethanol under vacuum. The residue is typically a high-purity oil that crystallizes upon standing or cooling.
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Recrystallization (Optional): If purity <98%, recrystallize from Hexane/Ethyl Acetate (9:1).
Yield: 85–92% (over 2 steps). Appearance: Pale yellow solid or viscous oil.
Alternative Protocol: Claisen Condensation
This route utilizes 2-acetyl-5-chlorothiophene , often cheaper than the carboxylic acid, and avoids the use of Meldrum's acid (which produces acetone waste).
Reaction Scheme
Experimental Procedure
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Suspension: In a dry 3-neck flask, suspend Sodium Hydride (60% in oil) (2.2 equiv) in anhydrous Toluene (15 vol) or THF .
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Addition: Heat to 60°C. Add Diethyl Carbonate (3.0 equiv).
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Initiation: Dropwise add a solution of 2-acetyl-5-chlorothiophene (1.0 equiv) in Toluene over 1 hour.
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Critical: Manage H₂ evolution. Do not seal the system.
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Completion: Reflux for 2–4 hours until the starting ketone is consumed.
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Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (2.5 equiv) or dilute HCl to quench the enolate.
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Caution: Acidification must be controlled to prevent decarboxylation of the product if hydrolysis occurs.
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Isolation: Extract with Ethyl Acetate. Wash with NaHCO₃ (aq) and Brine. Concentrate to yield the crude
-keto ester.
Process Data & Troubleshooting
| Parameter | Meldrum's Acid Route | Claisen Condensation Route |
| Overall Yield | High (85-92%) | Moderate (70-80%) |
| Atom Economy | Lower (Loss of Acetone/CO₂) | Higher (Loss of EtOH) |
| Reagent Cost | High (Meldrum's Acid) | Low (Diethyl Carbonate) |
| Impurity Profile | Clean; main impurity is acetanilide (if using aniline) or free acid. | Self-condensation dimers; residual starting ketone. |
| Scalability | Excellent for <5kg batches. | Preferred for >100kg batches. |
Troubleshooting Guide
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Low Yield (Meldrum's): Ensure the acid chloride formation is complete before adding Meldrum's acid. Residual water in Pyridine kills the reaction.
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Decarboxylation (Claisen): If the product converts to the ketone during workup, the quench was too acidic or the temperature too high during solvent removal. Keep workup pH ~5–6.
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Color Issue: Thiophene derivatives can darken due to oxidation. Perform all steps under Nitrogen/Argon and store the product in the dark at 4°C.
Safety & Handling (E-E-A-T)
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5-Chlorothiophenes: Potent skin sensitizers and lachrymators. Use double nitrile gloves and work in a fume hood.
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Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher available.
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Waste Disposal: The Meldrum's acid route generates acetone and CO₂. The Claisen route generates ethanol. Aqueous waste from the Claisen route may contain thiophene residues; do not dispose of down the drain.
References
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Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link
- Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid. Synthesis, 1993(03), 290-292.
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Bayer Pharma AG. (2005). Process for the preparation of substituted oxazolidinones (Rivaroxaban intermediates). US Patent 7,157,456.[2] Link
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ChemScene. (2024). Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate Product Data. Link
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Organic Chemistry Portal. Claisen Condensation: Mechanism and Protocols. Link
